molecular formula C27H22O18 B13841131 [(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate

[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13841131
M. Wt: 634.5 g/mol
InChI Key: MXXKTYINRPDXEE-GUMINZNYSA-N
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Description

Hippomanin A is a hydrolyzable tannin primarily found in the fruit of the Manchineel tree (Hippomane mancinella), which is known for its extreme toxicity . This compound is a significant contributor to the toxic properties of the tree, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hippomanin A involves the hydrolysis of ellagitannins. The process typically requires the use of acid hydrolysis, which breaks down the tannin into its constituent parts, including glucose, ellagic acid, and gallic acid . Specific reaction conditions, such as temperature and pH, are crucial to ensure the complete hydrolysis of the compound.

Industrial Production Methods

Industrial production of Hippomanin A is not widely documented due to its toxic nature. extraction from natural sources, such as the Manchineel tree, is the primary method. This involves harvesting the fruit, followed by solvent extraction and purification processes to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

Hippomanin A undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products, which may have different biological activities.

    Reduction: Although less common, reduction reactions can alter the structure of Hippomanin A, potentially reducing its toxicity.

    Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions include various derivatives of ellagic acid and gallic acid, which can have different biological activities and toxicities.

Scientific Research Applications

Hippomanin A has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrolyzable tannins, such as:

Uniqueness

Hippomanin A is unique due to its high toxicity and specific occurrence in the Manchineel tree. Its ability to undergo various chemical reactions and its significant impact on biological systems make it a compound of considerable interest in scientific research.

Properties

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

IUPAC Name

[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(38)45-23-21(37)22-13(43-27(23)41)5-42-25(39)7-3-11(30)17(33)19(35)14(7)15-8(26(40)44-22)4-12(31)18(34)20(15)36/h1-4,13,21-23,27-37,41H,5H2/t13-,21+,22-,23-,27-/m1/s1

InChI Key

MXXKTYINRPDXEE-GUMINZNYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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